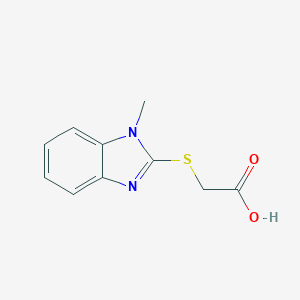

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C10H10N2O2S . It is a derivative of benzimidazole, which is a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .

Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid” has been studied using the B3LYP/6-311++G (d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) . Theoretical and actual NMR chemical shifts were found to be quite similar .Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

The compound and its derivatives are subjects of synthetic chemistry research, focusing on the development of novel synthetic pathways and chemical characterizations. For instance, studies have explored the synthesis of related compounds through reactions involving thiourea, iodine, and halogen-substituted alkanoic acids, aiming to produce a variety of sulfur-containing heterocyclic compounds with potential applications in medicinal chemistry and material science (Rudyakova, Mirskova, & Levkovskaya, 2008).

Coordination Chemistry and Material Science

Research has also focused on the compound's role in the synthesis of coordination polymers, demonstrating its utility in creating materials with specific adsorption properties. For example, a nickel coordination polymer based on a derivative of the compound showed selective removal of methyl orange from solutions, highlighting its potential in environmental cleanup and filtration technologies (Yin et al., 2018).

Fluorescence Applications and Luminescence Studies

The compound has been utilized in developing fluorescence-based applications. Research into rhenium tricarbonyl core complexes incorporating benzimidazole and other heterocyclic derivatives of the compound has revealed their potential in luminescence studies, offering insights into the design of fluorescent probes and sensors (Wei, Babich, Ouellette, & Zubieta, 2006).

Antimicrobial and Biological Activity

Further, the compound and its derivatives have been studied for their antimicrobial properties. Synthesis and evaluation of benzimidazole acetic acid derivatives, including modifications with triazolone, have shown promising antimicrobial and antitubercular activities, suggesting their potential in developing new therapeutic agents (Maste, Jeyarani, Kalekar, & Bhat, 2011).

Novel Drug Discovery and Antitrichinellosis Activity

Explorations into the tautomerism and isomerism of benzimidazole derivatives, including those related to the compound, have contributed to understanding their structural properties and biological activities, particularly in the context of antitrichinellosis active compounds. This research aids in the drug discovery process, highlighting the compound's significance in medicinal chemistry (Anichina, Mavrova, Yancheva, Tsenov, & Dimitrov, 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of (1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is the tubulin proteins . These proteins play a crucial role in cell division and are essential for the formation of the spindle apparatus during mitosis .

Mode of Action

The compound binds to the tubulin proteins, disrupting the assembly of microtubules and the formation of spindles at cell division . This interaction results in the malsegregation of chromosomes, leading to aneugenic effects .

Biochemical Pathways

The compound’s interaction with tubulin proteins affects the cell division pathway . By disrupting microtubule assembly, it interferes with the normal segregation of chromosomes during mitosis, leading to aneuploidy and polyploidy .

Result of Action

The compound’s action results in aneugenic effects , causing aneuploidy and polyploidy in both female and male germ cells, as well as in somatic cells . This can lead to significant molecular and cellular effects, including potential teratogenic effects .

Propiedades

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-12-8-5-3-2-4-7(8)11-10(12)15-6-9(13)14/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMIGLPXWPOCTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355307 |

Source

|

| Record name | [(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |

CAS RN |

159222-24-9 |

Source

|

| Record name | [(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)

![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)